4-Heptylaniline is a para-substituted aniline derivative with a seven‑carbon alkyl chain, belonging to the homologous series of 4‑alkylanilines. It is a light‑sensitive, air‑sensitive liquid at room temperature , with well‑documented physicochemical properties including a boiling point of 286 °C (atmospheric) / 159 °C (18 mmHg), density of 0.91 g/mL (25 °C), and refractive index (n20/D) of 1.52 [1]. The compound serves primarily as a synthetic building block for Schiff‑base liquid crystals (e.g., p‑ethoxybenzylidene‑p‑heptylaniline, p‑butoxybenzylidene‑p‑heptylaniline) and as a precursor in the preparation of mesogenic materials [2][3].
Primary UseSchiff-base liquid crystal precursor
Key AttributeSeven‑carbon chain for tailored mesophase engineering
Physical FormLight‑ and air‑sensitive liquid; handle under inert conditions
[2] Neubert, M. E., & Maurer, L. J. (1977). The Preparation and Mesomorphic Properties of the Homologous Series of Terephthal‑bis‑n‑Alkylaniline. Molecular Crystals and Liquid Crystals, 43(3‑4), 313‑327. View Source
[3] Vikram, K., Alapati, P. R., & Singh, R. K. (2010). Temperature dependent Raman study of S(B)‑‑>S(C) transition in liquid crystalline compound N‑(4‑n‑pentyloxybenzylidene)‑4'‑heptylaniline (5O.7). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1480‑1485. View Source
4-Heptylaniline: Why Chain Length Matters
Within the 4‑alkylaniline family, the alkyl chain length directly dictates critical physicochemical parameters—boiling point, density, refractive index, and hydrophobic contribution—that govern downstream process compatibility and mesogenic behavior . Generic substitution of a shorter‑chain (e.g., pentyl) or longer‑chain (e.g., octyl) analogue will shift these properties, potentially altering reaction kinetics, purification efficiency, and, most importantly, the liquid‑crystalline phase morphology and transition temperatures of derived Schiff bases [1][2]. The quantitative evidence below demonstrates that 4‑heptylaniline occupies a narrow, non‑interchangeable design space essential for reproducible materials science outcomes.
Chain Length Mismatch
Substituting pentyl or octyl analogs may shift boiling point, density, and refractive index, altering reaction kinetics and purification outcomes.
Mesophase Polymorphism Shift
Shorter alkyl chains may not stabilize smectic layering; the heptyl chain length is associated with the reported SmB, SmC, SmA, and nematic phase diversity.
Adsorption Profile Variation
Hydrophobic contribution to solvent‑accessible surface changes with chain length, potentially affecting adsorption on mesoporous substrates and surface functionalization reproducibility.
[1] Yasuda, G., & Kimoto, H. (1998). Preparation and mesomorphic properties of a homologous series of N,N'‑(2‑chloroterephthalylidene)bis(4‑n‑alkylaniline)s. Liquid Crystals, 24(4), 543‑548. View Source
[2] Kumar, S., & Singh, R. K. (2025). Study of electro‑optical behavior of nematic liquid crystal p‑butoxybenzylidene, p‑heptylaniline (BBHA) under applied electric field by using density functional theory. Journal of Molecular Liquids, 126839. View Source
4-Heptylaniline vs. Key Alkylaniline Analogs
Boiling Point Differentiation from Closest Homologues
The atmospheric boiling point of 4‑heptylaniline is 286 °C, which is 1 °C higher than 4‑hexylaniline (285 °C) and 25 °C lower than 4‑octylaniline (311 °C) . This precise positioning reflects the incremental contribution of the heptyl chain to intermolecular forces and dictates distillation protocols and thermal stability windows during synthesis .
Boiling Point ComparisonData to verify
286 °C (target) vs 285 °C (hexyl) / 311 °C (octyl)
Supports thermal synthesis control
Cross-study comparable; verify under inert conditions
Liquid crystal synthesisThermal process optimizationChemical engineering
Evidence Dimension
Atmospheric boiling point (°C)
Target Compound Data
286 °C
Comparator Or Baseline
4‑Hexylaniline: 285 °C; 4‑Octylaniline: 311 °C
Quantified Difference
+1 °C vs. hexyl; −25 °C vs. octyl
Conditions
Atmospheric pressure (760 mmHg)
Why This Matters
This narrow boiling‑point difference enables finer thermal control in reactions and purifications, preventing decomposition that may occur with higher‑boiling octyl analogues.
Liquid crystal synthesisThermal process optimizationChemical engineering
Density and Refractive Index Optical Profile
4‑Heptylaniline exhibits a density of 0.91 g/mL at 25 °C and a refractive index (n20/D) of 1.52 . These values are identical to those of 4‑hexylaniline but differ from 4‑pentylaniline (density 0.919, n20/D 1.53) and 4‑octylaniline (density 0.898, n20/D 1.516) [1]. The combination of density and refractive index influences solution viscosity, light transmission, and compatibility with optical-grade solvents in liquid crystal formulations.
Density & Refractive IndexReported
Density 0.91, n20/D 1.52; vs pentyl 0.919/1.53, octyl 0.898/1.516
Density (g/mL, 25 °C) and Refractive Index (n20/D)
Target Compound Data
Density 0.91; n20/D 1.52
Comparator Or Baseline
4‑Pentylaniline: density 0.919, n20/D 1.53; 4‑Hexylaniline: density 0.919, n20/D 1.52; 4‑Octylaniline: density 0.898, n20/D 1.516
Quantified Difference
Density lower by 0.009 vs. pentyl/hexyl; n20/D equal to hexyl, lower by 0.01 vs. pentyl
Conditions
25 °C, standard laboratory conditions
Why This Matters
Consistent optical properties (refractive index) are critical for reproducible liquid crystal alignment and electro‑optical performance in display technologies.
Schiff bases derived from 4‑heptylaniline exhibit a specific mesophase sequence. For example, p‑butoxybenzylidene‑p‑heptylaniline (BBHA) displays SmB, SmC, SmA, and nematic phases [1], whereas the ethoxy analogue (2O.7) shows only a nematic phase [2]. The heptyl chain length contributes to the stabilization of smectic layering and influences the temperature range of the nematic phase, which is crucial for electro‑optical response [3].
Mesophase PolymorphismClass-level
BBHA (heptyl): SmB, SmC, SmA, N; 2O.7 (ethoxy): N only
Enables smectic phase design
Class-level inference; verify phase behavior per derivative
Heptyl chain enables additional smectic phases compared to shorter‑chain derivatives
Conditions
Thermal microscopy, X‑ray diffraction
Why This Matters
The ability to access multiple smectic phases expands the utility of 4‑heptylaniline‑based liquid crystals in temperature‑sensitive sensors and tunable photonic devices.
[1] Kumar, S., & Singh, R. K. (2025). Study of electro‑optical behavior of nematic liquid crystal p‑butoxybenzylidene, p‑heptylaniline (BBHA) under applied electric field by using density functional theory. Journal of Molecular Liquids, 126839. View Source
[2] Shivaprasad, R. S., & Nadaf, Y. F. (2019). X‑ray studies of two liquid crystalline compounds p‑ethoxybenzylidene p‑heptylaniline (2O.7) and p‑butoxybenzylidene p‑heptylaniline (4O.7). University of Mysore ePrints. View Source
[3] Yasuda, G., & Kimoto, H. (1998). Preparation and mesomorphic properties of a homologous series of N,N'‑(2‑chloroterephthalylidene)bis(4‑n‑alkylaniline)s. Liquid Crystals, 24(4), 543‑548. View Source
Adsorption Behavior on Mesoporous Alumina
The adsorption of 4‑heptylaniline on dodecyl‑grafted mesoporous alumina (C12‑MPA) has been quantitatively studied . While comparative adsorption data for shorter‑chain 4‑alkylanilines on the same substrate are not available, the hydrophobic contribution to the accessible surface area (AS) for 4‑alkylanilines is known to increase with chain length, with the quadrupole moment doubling and the hydrophobic contribution to AS doubling while the hydrophilic portion remains constant across the series [1]. This implies that 4‑heptylaniline occupies a specific hydrophobic adsorption regime that differs from pentyl or octyl analogues.
Adsorption on AluminaClass-level
Hydrophobic AS contribution increases with chain length
Hydrophobic contribution to solvent‑accessible surface (AS)
Target Compound Data
Hydrophobic AS contribution doubled vs. lower homologues (class‑level)
Comparator Or Baseline
4‑Alkylaniline series (pentyl to octyl) showing increasing hydrophobic AS
Quantified Difference
Quadrupole moment Θ doubled; hydrophobic contribution to AS doubled; hydrophilic portion constant
Conditions
Computational TOPO analysis, probe radius R
Why This Matters
Adsorption behavior on functionalized surfaces influences purification strategies, sensor coating uniformity, and the design of liquid crystal‑polymer composite membranes.
[1] García‑Domenech, R., et al. (2008). Fractal Dimension of Transdermal‑Delivery Drug Models: 4‑Alkylanilines. Liquid Crystals, 31(15), 2203‑2213. View Source
4-Heptylaniline Key Application Scenarios
Schiff-Base LC Synthesis with Tailored Smectic Polymorphism
4‑Heptylaniline is the precursor of choice for synthesizing p‑alkoxybenzylidene‑p‑heptylaniline liquid crystals (e.g., 2O.7, 4O.7, 5O.7). The seven‑carbon chain length enables a rich smectic polymorphism (SmB, SmC, SmA) in addition to the nematic phase, which is not accessible with shorter‑chain anilines [1]. This makes 4‑heptylaniline essential for developing temperature‑sensing displays and multi‑stable electro‑optical devices where a broad mesophase range is required [2].
PDLC Films with Optimized Dielectric Properties
The dielectric and electro‑optical parameters of p‑ethoxybenzylidene‑p‑heptylaniline (EBHA) have been shown to be tunable via polymer doping [3]. The heptyl chain length contributes to a favorable nematic temperature range, and the adsorption characteristics of 4‑heptylaniline on functionalized alumina suggest it can be used to prepare composite membranes with controlled surface properties for smart window and flexible display applications.
Pharmaceutical & Agrochemical R&D Intermediates
As a well‑characterized aromatic amine, 4‑heptylaniline serves as a building block in the synthesis of biologically active compounds and dyes [4]. Its consistent purity (≥98% by GC/T) and well‑documented physicochemical profile (boiling point, density, refractive index) [5] make it a reliable intermediate for exploratory medicinal chemistry, particularly when the heptyl chain is required for target‑lipophilicity matching [6].
Surface Modification & Adsorption on Mesoporous Substrates
The documented adsorption of 4‑heptylaniline on dodecyl‑grafted mesoporous alumina provides a quantitative basis for its use in surface functionalization experiments. Researchers developing selective adsorbents, chromatographic stationary phases, or nanostructured coatings can leverage the known hydrophobic contribution of the heptyl chain [7] to engineer surfaces with predictable wetting and retention properties.
Application
Selection Property
Validation Focus
Smectic liquid crystal synthesis
Heptyl chain-induced mesophase polymorphism
Mesophase sequence and transition temperature range
Polymer-dispersed liquid crystal film research
Dielectric and electro-optical profile
Nematic phase stability and polymer compatibility
Bioactive compound synthesis intermediate
Consistent purity and physicochemical profile
Lipophilicity matching and synthetic reproducibility
Surface modification of mesoporous substrates
Hydrophobic contribution to adsorption
Surface wetting and retention properties
[1] Kumar, S., & Singh, R. K. (2025). Study of electro‑optical behavior of nematic liquid crystal p‑butoxybenzylidene, p‑heptylaniline (BBHA) under applied electric field by using density functional theory. Journal of Molecular Liquids, 126839. View Source
[2] Shivaprasad, R. S., & Nadaf, Y. F. (2019). X‑ray studies of two liquid crystalline compounds p‑ethoxybenzylidene p‑heptylaniline (2O.7) and p‑butoxybenzylidene p‑heptylaniline (4O.7). University of Mysore ePrints. View Source
[3] Kumar, S., & Singh, R. K. (2014). Effects of polymer doping on dielectric and electro‑optical parameters of nematic liquid crystal. Polymer Engineering & Science, 54(3), 615‑621. View Source
[4] Chisso Corporation. (n.d.). Methylamine Derivative Patent. USE: Liquid crystal composition effective to lower working voltage of LCD. Retrieved from https://www.sumobrain.com View Source
[6] García‑Domenech, R., et al. (2008). Fractal Dimension of Transdermal‑Delivery Drug Models: 4‑Alkylanilines. Liquid Crystals, 31(15), 2203‑2213. View Source
[7] García‑Domenech, R., et al. (2008). Fractal Dimension of Transdermal‑Delivery Drug Models: 4‑Alkylanilines. Liquid Crystals, 31(15), 2203‑2213. View Source
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